

Technical Guide: Safety & Handling of N-Boc-5-benzyl-2-oxomorpholine

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Compound of Interest

Compound Name: (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine

CAS No.: 130317-10-1

Cat. No.: B164417

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CAS No: 130317-10-1 | Formula: C₁₆H₂₁NO₄ | MW: 291.34 g/mol

Compound Identity & Research Context

N-Boc-5-benzyl-2-oxomorpholine (also known as tert-butyl 5-benzyl-2-oxomorpholine-4-carboxylate) is a chiral heterocycle primarily used as a building block in the synthesis of peptidomimetics and protease inhibitors.[1]

Expert Insight: The "Lactone" Vulnerability

Structurally, this compound features a morpholin-2-one ring. This is a cyclic ester (lactone). Unlike standard morpholines, the carbonyl group at position 2 makes the ring susceptible to hydrolysis under basic conditions or in the presence of nucleophiles.

- **Implication:** It functions as an activated ester equivalent. Researchers must handle it under strictly anhydrous conditions to prevent ring-opening, which destroys the chiral center's utility.

- The Boc Group: The tert-butoxycarbonyl (Boc) group on the nitrogen renders the molecule acid-sensitive. Exposure to strong acids (TFA, HCl) will generate isobutylene gas and the free amine salt.

Hazard Identification (GHS Classification)

Based on structural analogs (morpholinones and N-protected amino acid derivatives), the following GHS classifications apply.

Hazard Class	Category	Hazard Statement	Code
Skin Irritation	2	Causes skin irritation.	H315
Eye Irritation	2A	Causes serious eye irritation.	H319
STOT - SE	3	May cause respiratory irritation.	H335

Mechanistic Basis for Toxicity:

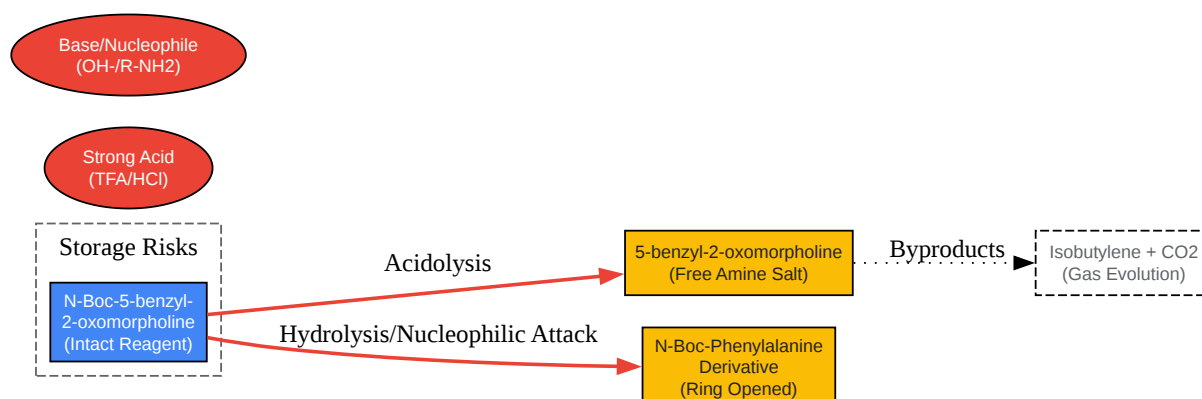
- Acylation Potential: As a lactone, the compound can potentially acylate biological nucleophiles (proteins), leading to sensitization or irritation.
- Lipophilicity: The benzyl and Boc groups increase lipophilicity (LogP ~2.8), facilitating dermal absorption.

Stability & Reactivity (Visualized)

The stability of this compound is defined by two orthogonal reactivities: Acid Sensitivity (Boc group) and Nucleophilic Sensitivity (Lactone ring).

Diagram 1: Degradation & Reactivity Pathways

This diagram illustrates the chemical fate of the molecule under improper storage or reaction conditions.



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Caption: Figure 1. Chemical degradation pathways. The lactone ring (right path) is sensitive to moisture/bases, while the Boc group (left path) is sensitive to acids.

Handling & Storage Protocols

To maintain >98% purity and prevent the degradation pathways shown above, follow these strict protocols.

Storage Conditions

- Temperature: Refrigerate at 2–8°C.
- Atmosphere: Store under Inert Gas (Argon or Nitrogen). The lactone is moisture-sensitive.
- Container: Tightly sealed glass vial with a Teflon-lined cap. Avoid long-term storage in plastic, as lipophilic impurities may leach.

Handling Workflow (Self-Validating)

- Equilibration: Allow the vial to warm to room temperature before opening.
 - Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

- Weighing: Weigh quickly in a fume hood. If high precision is required, weigh inside a glovebox.
- Solvent Choice: Dissolve in anhydrous DCM or EtOAc. Avoid protic solvents (MeOH/EtOH) if storing the solution for long periods, as transesterification can occur.

Emergency Response Procedures

These protocols prioritize the containment of the bioactive lactone.

First Aid

- Eye Contact: Rinse immediately with water for 15 minutes.
 - Validation: The compound is lipophilic. A brief rinse is insufficient to remove it from the corneal surface. Use a steady, gentle stream.
- Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol) immediately, as it may enhance transdermal absorption of the dissolved compound.
- Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

Accidental Release (Spill Cleanup)

Scenario: A 5g bottle drops and shatters in the lab.

- Evacuate & Ventilate: Clear the immediate area.[2]
- PPE: Wear nitrile gloves, lab coat, and safety goggles. A P95 dust mask is recommended if powder is airborne.
- Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite).
- Deactivation (Optional): If a large amount is spilled, treating the waste with a dilute aqueous base (e.g., 1M NaOH) will hydrolyze the lactone to the corresponding water-soluble hydroxy-acid, which is generally less hazardous and easier to clean.
- Disposal: Place in a sealed bag labeled "Hazardous Waste - Irritant Solid."

Physical & Chemical Properties

Quantitative data for researchers planning synthesis or purification.

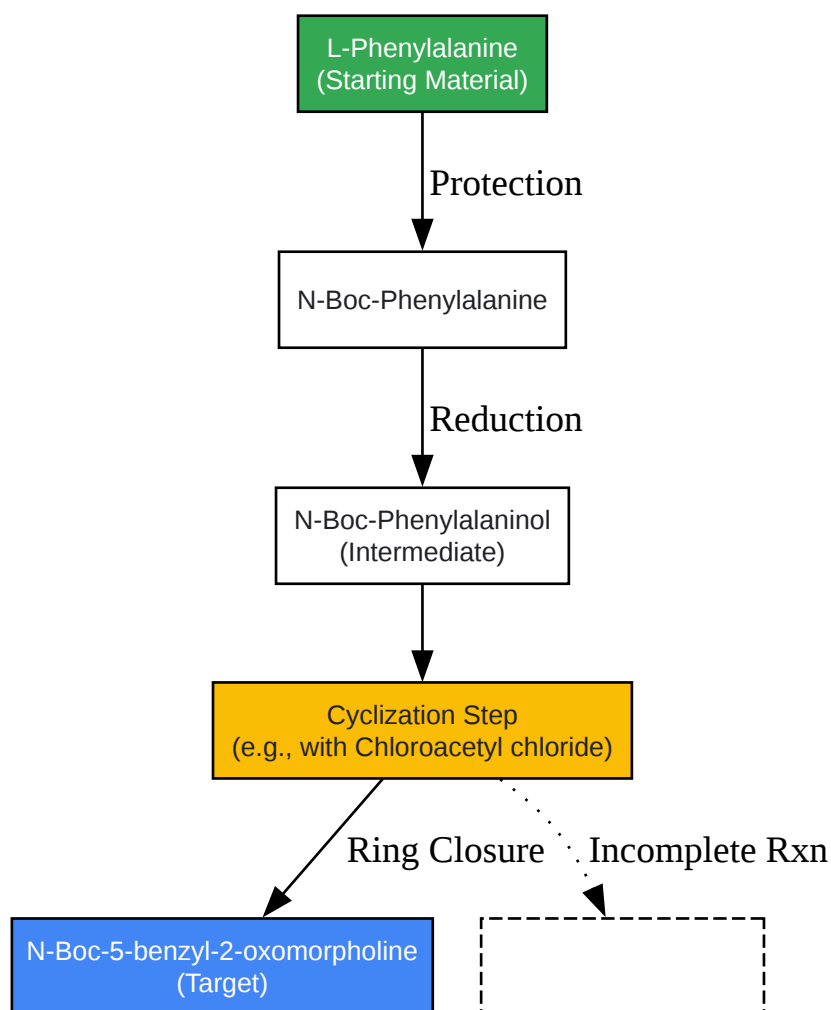
Property	Value/Description	Note
Physical State	Solid (Powder)	White to off-white
Molecular Weight	291.34 g/mol	
Solubility	DCM, EtOAc, DMSO, DMF	Insoluble in water
Melting Point	Determine Experimentally	Analogs typically melt 70–120°C
LogP (Predicted)	~2.8	Lipophilic
Chirality	(S)-Enantiomer	Derived from L-Phenylalanine

Synthesis & Impurity Profile

Understanding the origin of the compound helps in identifying impurities in your LC-MS data.

Diagram 2: Synthesis Logic & Impurity Origins

This workflow shows how the compound is made and where common impurities (like uncyclized material) come from.



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Caption: Figure 2. Synthetic route from Phenylalanine.[3][4] Presence of "Amino Alcohol" peaks in LC-MS indicates incomplete cyclization or hydrolysis.

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